Trans-4-NONENE
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-non-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADFPAILITQBG-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873999 | |
| Record name | (4E)-4-Nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10405-85-3 | |
| Record name | 4-Nonene, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4E)-4-Nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NONENE, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Second Messenger of Oxidative Stress: A Technical Deep Dive into 4-Hydroxy-2-Nonenal (4-HNE)
Executive Summary: From Toxic Waste to Signaling Hub
For decades, lipid peroxidation was viewed merely as a chaotic degradative process—the cellular equivalent of rusting. This perspective shifted radically in the 1980s with the discovery of 4-hydroxy-2-nonenal (4-HNE) . Unlike short-lived free radicals (ROS) that cause localized damage, 4-HNE is a stable, diffusible electrophile. It acts as a "toxic second messenger," extending the reach of oxidative stress from the membrane to the nucleus.
This guide details the discovery, chemical behavior, detection methodologies, and signaling mechanics of 4-HNE.[1] It is designed for researchers requiring a rigorous understanding of how to measure and modulate this critical lipid electrophile.
The Discovery Era: The Esterbauer Legacy
The identification of 4-HNE is inextricably linked to the work of Hermann Esterbauer at the University of Graz, Austria.
The "Cytotoxic Factor" (1960s–1980)
In the mid-20th century, researchers noted that peroxidizing liver microsomes generated soluble factors that inhibited cell division and protein synthesis. These were loosely termed "cytotoxic aldehydes," but their specific identities remained elusive due to the complexity of the lipid breakdown cascade.
The Breakthrough (1980–1982)
Using high-performance liquid chromatography (HPLC), Esterbauer’s team isolated a specific fraction from peroxidized liver microsomes that exhibited potent biological activity.
-
1980: Esterbauer et al. identify the compound as 4-hydroxy-2-nonenal.
-
Key Insight: They demonstrated that 4-HNE was not a random byproduct but a specific metabolite derived from
-6 polyunsaturated fatty acids (PUFAs) like arachidonic and linoleic acid. -
Significance: This established the concept that lipids could generate stable signaling molecules capable of modifying proteins far from the site of generation [1].
Chemical Architecture & Reactivity
Understanding the structure of 4-HNE is prerequisite to understanding its biological function. It is an
Structural Motifs
-
C1 (Aldehyde): Reacts with primary amines (Lysine residues) to form Schiff bases .
-
C2=C3 (Double Bond): An electron-deficient center susceptible to nucleophilic attack.
-
C4 (Hydroxyl Group): Facilitates cyclization of adducts, stabilizing them.
The Michael Addition (Core Mechanism)
The primary mechanism of 4-HNE toxicity and signaling is the Michael addition . The sulfur atom of Cysteine (Cys), the imidazole nitrogen of Histidine (His), or the
Figure 1: The Michael Addition mechanism. 4-HNE modifies proteins by covalently binding to nucleophilic residues, altering protein structure and function.
Technical Workflow: Detection & Quantification
Accurate measurement of 4-HNE is notoriously difficult due to its volatility and reactivity. Two validated protocols are presented below: one for free 4-HNE (HPLC) and one for protein-bound adducts (ELISA).
Protocol A: DNPH Derivatization & HPLC (Gold Standard for Free HNE)
This method stabilizes 4-HNE using 2,4-dinitrophenylhydrazine (DNPH) before UV detection.
Reagents:
-
Standard 4-HNE (Cayman Chemical/Merck).
-
DNPH Solution: 10 mM in 1N HCl.
-
HPLC Mobile Phase: Methanol/Water (70:30 v/v).
Step-by-Step Methodology:
-
Sample Prep: Homogenize tissue/cells in PBS. Centrifuge at 10,000 x g for 10 min to remove debris.
-
Derivatization: Mix 200
L of supernatant with 200 L of DNPH solution. Incubate at room temperature for 60 minutes in the dark.-
Why? DNPH reacts with the carbonyl group, forming a stable hydrazone chromophore absorbing at 378 nm.
-
-
Extraction: Add 1 mL of Hexane. Vortex vigorously. Centrifuge. Collect the organic (upper) layer.
-
Why? Removes excess unreacted DNPH (water-soluble) and isolates the lipophilic HNE-DNPH adduct.
-
-
Drying: Evaporate hexane under a stream of nitrogen gas. Reconstitute in 100
L Methanol. -
Chromatography: Inject 20
L onto a C18 Reverse-Phase Column (e.g., Agilent Zorbax).-
Flow rate: 1.0 mL/min.
-
Detection: UV at 378 nm.
-
-
Quantification: Compare peak area against a standard curve of pre-derivatized 4-HNE (Range: 0.1 – 50
M).
Protocol B: Competitive ELISA (For Protein Adducts)
Used when assessing cumulative oxidative damage to the proteome.
Step-by-Step Methodology:
-
Coating: Coat 96-well plate with 4-HNE-BSA conjugate (0.5
g/well ) in carbonate buffer (pH 9.6) overnight at 4°C. -
Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 1% BSA for 1 hour.
-
Competition: Add 50
L of biological sample (unknown) + 50 L of primary anti-HNE antibody (e.g., monoclonal mouse anti-HNE-His). -
Incubation: 2 hours at RT. Wash 3x.
-
Detection: Add HRP-conjugated secondary antibody. Incubate 1 hour. Wash 3x.
-
Development: Add TMB substrate. Stop reaction with 2N H
SO . Read absorbance at 450 nm.
Mechanistic Signaling: The Hormetic Switch
4-HNE exhibits hormesis : low levels trigger survival pathways, while high levels trigger apoptosis/necrosis.[2]
The Nrf2 Antioxidant Defense (Low Dose: <5 M)
At physiological levels, 4-HNE modifies Keap1 (Kelch-like ECH-associated protein 1).
-
Normal State: Keap1 binds Nrf2, targeting it for ubiquitination and degradation.
-
HNE Action: HNE modifies Cys residues on Keap1 (Cys151, Cys273). This conformational change releases Nrf2.
-
Result: Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates HO-1, NQO1, and GSTs.
The NF- B Inflammatory Block (Medium Dose)
4-HNE can inhibit inflammation by preventing the degradation of I
-
Mechanism: HNE forms an adduct with I
B kinases (IKK) or I B itself, preventing phosphorylation. NF- B remains trapped in the cytoplasm, blocking pro-inflammatory cytokine production [2].
Ferroptosis and Cell Death (High Dose: >10 M)
In ferroptosis, massive lipid peroxidation generates overwhelming HNE levels. This depletes cellular Glutathione (GSH) via GST-mediated conjugation, leading to redox collapse and membrane rupture.
Figure 2: The Hormetic Signaling Pathways of 4-HNE. Low concentrations activate antioxidant defense (Nrf2), while high concentrations induce glutathione depletion and cell death.
Pathological Relevance & Drug Development
The ubiquity of 4-HNE makes it a prime target for therapeutic intervention.
| Disease Area | Role of 4-HNE | Therapeutic Strategy |
| Alzheimer's | Adducts with A | Aldehyde Trappers: Hydralazine derivatives to scavenge free HNE. |
| Cancer | High levels induce ferroptosis (tumor suppression); low levels promote proliferation. | GPX4 Inhibitors: Induce HNE accumulation to trigger ferroptosis in resistant tumors. |
| Diabetes | Modifies Insulin Receptor Substrate (IRS-1), causing insulin resistance. | ALDH2 Activators: Enhance metabolic clearance of aldehydes (e.g., Alda-1). |
Quantitative Data Summary: HNE Levels in Pathology
-
Basal Plasma Level: 0.3 – 0.7
M -
Oxidative Stress (Inflammation): 1.0 – 5.0
M -
Necrotic Tissue/Plaques: 10 – 100
M (Local concentration)
References
-
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991).[6][7] Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.[6][7]
-
Sharma, R., et al. (2004).[2] Transfection with 4-hydroxynonenal-metabolizing glutathione S-transferase isozymes leads to phenotypic transformation and immortalization of adherent cells.[2] European Journal of Biochemistry, 271(9), 1690-1701.[2]
-
Pryor, W. A., & Porter, N. A. (1990). Suggested mechanisms for the production of 4-hydroxy-2-nonenal from the autoxidation of polyunsaturated fatty acids. Free Radical Biology and Medicine, 8(6), 541-543.[7]
- Dalleau, S., et al. (2013). Cell death signaling pathways induced by 4-hydroxynonenal in neuronal cells. Free Radical Biology and Medicine, 65, 1261-1271.
-
Csala, M., et al. (2015). 4-Hydroxynonenal in the pathogenesis and progression of human diseases.[2][8][9] Molecular Aspects of Medicine, 41, 62-78.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 3. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FORMATION OF 4-HYDROXYNONENAL FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LIPID MAPS [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxynonenal | C9H16O2 | CID 5283344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicological Profiling of trans-4-Nonenal (T4N) in Cell Culture Models
[1]
Executive Summary
trans-4-Nonenal (T4N) (CAS: 2277-16-9) is an unsaturated aldehyde formed primarily during the autoxidation of linoleic and arachidonic acids.[1] While often overshadowed by the highly toxic 4-HNE, T4N presents a unique toxicological profile.[1] It functions as a potent genotoxin (inducing micronuclei) and a TRPM8 modulator , triggering calcium signaling pathways that differ from the classical electrophilic stress response of conjugated enals.[1]
Key Distinction:
-
4-HNE:
-unsaturated.[1] Potent Michael acceptor. Forms stable adducts with Cysteine/Histidine.[1] High cytotoxicity.[1] -
T4N: Non-conjugated (
-unsaturated).[1] Weak Michael acceptor (unless isomerized).[1] Reacts primarily via Schiff base formation with Lysine or metabolic activation.[1] Moderate cytotoxicity; high genotoxicity potential.[1]
Chemical Basis of Toxicity
To design effective experiments, one must understand the molecular reactivity of T4N.[1]
Structural Reactivity
T4N possesses an isolated double bond at the C4 position.[1] It lacks the resonance stabilization of conjugated aldehydes, making it less electrophilic towards "soft" nucleophiles (thiols like Glutathione) but highly reactive towards "hard" nucleophiles (amines in DNA bases and Lysine residues).[1]
-
Primary Mechanism (Direct): Carbonyl condensation with primary amines to form Schiff bases (imines). This can crosslink proteins or modify DNA bases.[1]
-
Secondary Mechanism (Isomerization): Under physiological pH or enzymatic catalysis, T4N can isomerize to trans-2-nonenal (T2N), acquiring
-unsaturation and becoming a potent Michael acceptor.[1]
Biological Pathway Visualization
The following diagram illustrates the dual toxicity pathway of T4N in a cellular environment.
Figure 1: Mechanistic divergence of T4N toxicity involving direct genotoxicity, isomerization-dependent cytotoxicity, and receptor-mediated signaling.[1]
Experimental Protocols
These protocols are optimized for T4N, accounting for its volatility and specific reactivity.
Preparation of T4N Stock Solutions
Critical Step: T4N is volatile and hydrophobic.[1] Improper handling leads to inconsistent dosing.[1]
-
Vehicle: Dissolve neat T4N (e.g., Sigma-Aldrich/FEMA 4302 grade) in anhydrous DMSO to create a 100 mM stock.
-
Storage: Aliquot into single-use amber glass vials (glass prevents plastic leaching/adsorption). Store at -80°C under argon gas to prevent autoxidation.
-
Working Solution: Dilute immediately before use.[1] Do not keep dilute aqueous solutions for >30 minutes.
Cytotoxicity Assessment (Modified MTT Assay)
Objective: Determine IC50 values while controlling for evaporation. Cell Model: HaCaT (Keratinocytes) or HepG2 (Hepatocytes).[1]
-
Seeding: Seed cells at
cells/well in a 96-well plate. Incubate 24h. -
Treatment:
-
Incubation: 24 hours at 37°C.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1]
Genotoxicity: In Vitro Micronucleus Assay
Objective: Quantify chromosomal damage (clastogenicity/aneugenicity).[1] Cell Model: K562 (Lymphoblastoid) or CHO cells.[1]
-
Synchronization: Use K562 cells in exponential growth phase.
-
Exposure: Treat cells with sub-cytotoxic doses of T4N (e.g., IC10, IC20) for 3 hours (short exposure) or 24 hours (long exposure).[1]
-
Cytochalasin B Block: Add Cytochalasin B (4.5
g/mL) to block cytokinesis, trapping binucleated cells (BNCs).[1] -
Harvesting:
-
Scoring: Count 1,000 BNCs per replicate. Score for the presence of micronuclei (MN).
-
Validation: T4N has been shown to induce micronuclei in K562 cells, indicating direct interaction with DNA or spindle proteins.[1]
-
Detection of Protein Adducts (Biotin-Hydrazide Method)
Since commercial antibodies for T4N are rare (unlike anti-HNE), use chemical labeling of the carbonyl group.[1]
-
Lysate Prep: Treat cells with T4N.[1] Lyse in RIPA buffer (no Tris, use Phosphate buffer to avoid amine competition).
-
Labeling: Incubate lysate with Biotin-Hydrazide (5 mM) for 2 hours at RT. The hydrazide reacts with the T4N aldehyde carbonyl.[1]
-
Separation: Run SDS-PAGE.[1]
-
Detection: Transfer to PVDF. Probe with Streptavidin-HRP .[1]
-
Result: Bands indicate proteins modified by T4N (Schiff base or carbonyl introduction).[1]
Comparative Toxicological Data
The following table summarizes the expected differences between T4N and the reference standard 4-HNE.
| Parameter | trans-4-Nonenal (T4N) | 4-Hydroxy-2-Nonenal (4-HNE) |
| Primary Reactivity | Schiff Base (Lysine) | Michael Addition (Cysteine/His) |
| Genotoxicity | High (Micronuclei induction) | Moderate (Etno-DNA adducts) |
| Cytotoxicity (IC50) | Moderate (~50-100 | High (~10-30 |
| Signaling Target | TRPM8 (Cooling/Ca2+) | Nrf2 / NF- |
| Metabolic Fate | Oxidation to Nonenoic Acid | Glutathione Conjugation (GST) |
| Volatility | High | Low |
References
-
BenchChem. (2024).[1] Isomer-Specific Functions of 4-Nonenal: A Technical Guide. Retrieved from
-
FEMA. (2018).[1][2][3] Flavor and Extract Manufacturers Association Expert Panel Reference for FEMA 4302.[1] Retrieved from
-
Esterbauer, H., et al. (1991).[1] "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine, 11(1), 81-128.[1] (Foundational reference for aldehyde toxicity comparisons).
-
U.S. Food and Drug Administration (FDA). (2018).[1] Synthetic Flavoring Agents and Adjuvants.[1] Federal Register 83 FR 50490.[1] Retrieved from
-
Toledo, L.G., et al. (2020).[1] "Improved in vitro and in vivo Anti-Candida albicans Activity of Cymbopogon nardus Essential Oil." International Journal of Nanomedicine, 15, 10481–10497.[1][4] (Cytotoxicity protocols for nonenal-containing mixtures). Retrieved from
Methodological & Application
Application Note: Mass Spectrometry Methods for HNE-Protein Adducts
Executive Summary
4-Hydroxy-2-nonenal (HNE) is a major cytotoxic product of lipid peroxidation and a critical biomarker for oxidative stress.[1][2][3] However, characterizing HNE-protein adducts is analytically challenging due to their low abundance, structural heterogeneity (Michael adducts vs. Schiff bases), and lability during collision-induced dissociation (CID).
This guide provides a validated workflow for the comprehensive analysis of HNE adducts. It moves beyond standard proteomics by integrating biotin-hydrazide enrichment with hybrid fragmentation strategies (EThcD/MS3) to overcome the "neutral loss" problem inherent to HNE analysis.
Chemical Basis of HNE Modifications
Understanding the chemistry is prerequisite to selecting the correct MS method. HNE contains three functional groups: an aldehyde, a C2=C3 double bond, and a C4-hydroxyl group.
Reaction Mechanisms
-
Michael Addition (+156.1150 Da): The most common modification. Nucleophilic side chains (Cys, His, Lys) attack the C3 carbon. The aldehyde group remains intact (or exists in equilibrium with a cyclic hemiacetal), making these adducts targets for hydrazide enrichment.
-
Schiff Base Formation (+138.1045 Da): Primary amines (Lys
-amino, N-terminus) react with the C1 aldehyde. This eliminates water. These are unstable unless reduced and cannot be enriched via hydrazide chemistry as the carbonyl is lost. -
2-Pentylpyrrole (+120.0939 Da): A stable cyclization product of HNE-Lys adducts.
Visualization of Reaction Pathways
Caption: Mechanistic divergence of HNE reactions determines mass shift and enrichment strategy. Only Michael adducts retain the carbonyl required for hydrazide capture.
Sample Preparation & Enrichment Protocol
Direct analysis of lysates rarely yields HNE site identification due to the suppression of modified peptides by unmodified abundant precursors. Biotin-hydrazide enrichment is the gold standard for isolating HNE-Michael adducts.
Reagents Required
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, Protease Inhibitors. Avoid amine-based buffers (Tris) which can quench HNE.
-
Labeling Reagent: 5 mM Biotin-Hydrazide (dissolved in DMSO).
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH3).
-
Beads: Streptavidin-Sepharose or Magnetic Beads.
Step-by-Step Enrichment Workflow
-
Lysis & Labeling:
-
Lyse cells/tissue in HEPES buffer.
-
Adjust protein concentration to ~2 mg/mL.
-
Add Biotin-Hydrazide to a final concentration of 5 mM.[4]
-
Incubate for 2 hours at Room Temperature (RT) with rotation.
-
Critical Step: Add NaCNBH3 (10 mM final) and incubate for 1 hour. This reduces the hydrazone bond, stabilizing it for downstream processing.
-
-
Removal of Excess Reagent:
-
Precipitate proteins using ice-cold acetone (4 volumes) or chloroform/methanol extraction.
-
Resuspend pellet in 50 mM Ammonium Bicarbonate (pH 8.0).
-
-
Digestion:
-
Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
Note: HNE modification on Lysine blocks trypsin cleavage at that site. Expect missed cleavages.
-
-
Affinity Capture:
-
Incubate digested peptides with Streptavidin beads for 1 hour.
-
Wash Stringency:
-
3x with PBS (remove non-specific binders).
-
3x with 2M Urea (remove hydrophobic non-specifics).
-
3x with LC-grade water.
-
-
-
Elution:
-
Elute using 50% Acetonitrile / 0.1% TFA. Note: Biotin-hydrazide labeled peptides are often difficult to elute; some protocols suggest digesting off the beads if a cleavable linker is used, but standard elution often yields sufficient recovery for sensitive instruments.
-
Mass Spectrometry Acquisition Strategy
HNE adducts are labile. In standard Collision-Induced Dissociation (CID/HCD), the HNE moiety often detaches before the peptide backbone fragments, resulting in a Neutral Loss (NL) of 156 Da .
The Problem: You see the modification exists (precursor mass), but the spectrum is dominated by the unmodified peptide ion, making site localization impossible. The Solution: Use Neutral Loss Triggering or Electron Transfer Dissociation (ETD) .
Recommended Method: HCD-Triggered EThcD or MS3
This method uses the specific neutral loss event to trigger a high-quality fragmentation scan.
| Parameter | Setting | Rationale |
| MS1 Resolution | 120,000 | High resolution to resolve isotopic envelopes. |
| Precursor Selection | Top 10-20 | Standard DDA. |
| Primary Frag. Mode | HCD (Stepped NCE 25, 30, 35) | Screen for the neutral loss. |
| Neutral Loss Trigger | -156.1150 Da (Michael)-78.0575 Da (Double charged loss) | If this mass difference is detected in the HCD spectrum... |
| Triggered Action | EThcD (or MS3) | ...Trigger an Electron Transfer/HCD hybrid scan. ETD preserves the side-chain modification, allowing precise localization. |
| Diagnostic Ion | Monitor m/z 139.112 | Dehydrated HNE ion (C9H15O+). Presence confirms HNE adduct. |
Analytical Workflow Diagram
Caption: Logic flow for Data-Dependent Acquisition with Neutral Loss Triggering to maximize HNE site localization.
Data Analysis & Bioinformatics
Standard search parameters must be adjusted. HNE increases the complexity of the search space.
Database Search Settings (e.g., Proteome Discoverer, MaxQuant)
-
Variable Modifications:
-
HNE (C, H, K): +156.1150 Da (Composition: C9 H16 O2)
-
HNE-H2O (K, H): +138.1045 Da (Schiff base)
-
Biotin-Hydrazide-HNE (C, H, K): +Mass of your specific tag + 156.1150 Da (If using enrichment without cleaving the tag).
-
-
Missed Cleavages: Allow up to 3 . HNE on Lysine prevents trypsin digestion.
-
Fragment Tolerance: 0.02 Da (for High Res MS2).
Validation Criteria (Self-Validating)
To ensure the hit is a true HNE adduct and not a false positive:
-
Mass Accuracy: Precursor error < 5 ppm.
-
Diagnostic Ions: Look for the m/z 139.11 peak in the HCD spectrum.
-
Retention Time: HNE is a lipid; it significantly increases peptide hydrophobicity. HNE-modified peptides should elute later than their unmodified counterparts.
Troubleshooting Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Identification Rate | Ion suppression by unmodified peptides. | Use Biotin-Hydrazide enrichment (Section 3). |
| No Site Localization | HNE fell off during fragmentation (Neutral Loss). | Switch to EThcD or enable "Neutral Loss Triggering" in method editor. |
| Signal in Control | Endogenous oxidation or artifactual oxidation during lysis. | Include 50 mM IAA or NEM in lysis buffer to block free thiols immediately. |
| Schiff Bases Missing | Acidic elution/LC conditions hydrolyzed them. | Reduce Schiff bases with NaCNBH3 before digestion to lock them as secondary amines. |
References
-
Carini, M., et al. (2004).[5] Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins.[1][3][4][6][7][8][9][10] Mass Spectrometry Reviews. Link
-
Roe, M. R., et al. (2007). Proteomic mapping of 4-hydroxynonenal protein modification sites by solid-phase hydrazide chemistry and mass spectrometry.[7] Journal of Proteome Research. Link
-
Rauniyar, N., et al. (2009). Characterization of 4-hydroxy-2-nonenal-modified peptides by liquid chromatography-tandem mass spectrometry using data-dependent acquisition: neutral loss-driven MS3 versus neutral loss-triggered electron capture dissociation. Analytical Chemistry. Link
-
Codreanu, S. G., et al. (2009). A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins.[11] Molecular & Cellular Proteomics. Link
-
Vistoli, G., et al. (2013). The 4-hydroxynonenal-protein adducts and their biological relevance: are some proteins preferred targets? Free Radical Biology and Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 4-Hydroxy-2-Nonenal-Modified Peptides by Liquid Chromatography–Tandem Mass Spectrometry Using Data-Dependent Acquisition: Neutral Loss-Driven MS3 versus Neutral Loss-Driven Electron Capture Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. uab.edu [uab.edu]
- 7. Proteomic mapping of 4-hydroxynonenal protein modification sites by solid-phase hydrazide chemistry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Monitoring Lipid Peroxidation by Quantifying 4-Hydroxy-2-Nonenal (4-HNE) Levels
An authoritative guide for researchers, scientists, and drug development professionals on utilizing 4-hydroxy-2-nonenal (4-HNE) as a biomarker for monitoring lipid peroxidation. This document provides in-depth technical protocols and the scientific rationale behind experimental choices.
Introduction: 4-HNE as a Gold-Standard Biomarker of Lipid Peroxidation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of human diseases. A primary consequence of oxidative stress is lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs) in cellular membranes. This process generates a variety of reactive aldehydes, among which 4-hydroxy-2-nonenal (4-HNE) is one of the most abundant and cytotoxic.[1][2] Due to its relatively long half-life compared to free radicals, 4-HNE can diffuse from its site of generation and react with biomolecules, including proteins, DNA, and phospholipids, thereby acting as a "second messenger" of oxidative stress.[3][4][5] The accumulation of 4-HNE-adducts has been implicated in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, diabetes, and cancer.[2][6][7] Consequently, the accurate and reliable quantification of 4-HNE in biological samples is a critical tool for researchers and clinicians to assess oxidative damage, elucidate disease mechanisms, and evaluate the efficacy of therapeutic interventions.
This application note provides a comprehensive guide to the principles and methodologies for monitoring lipid peroxidation through the quantification of 4-HNE. We will delve into the mechanistic basis of 4-HNE formation, compare the most common analytical techniques, and provide detailed, field-proven protocols for its measurement in various biological matrices.
The Biochemical Pathway of 4-HNE Formation
4-HNE is primarily generated from the peroxidation of ω-6 PUFAs, such as arachidonic acid and linoleic acid, which are integral components of cell membranes.[8][9] The formation of 4-HNE is a complex, multi-step process that can be summarized as follows:
-
Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a PUFA, creating a lipid radical (L•).
-
Propagation: The lipid radical reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, yielding a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating a chain reaction.
-
Decomposition: The unstable lipid hydroperoxides, often in the presence of transition metals like iron, decompose to form a variety of products, including the electrophilic α,β-unsaturated aldehyde, 4-HNE.[10]
Figure 1. Simplified schematic of 4-HNE formation via lipid peroxidation.
Method Selection for 4-HNE Quantification
The choice of an appropriate analytical method for 4-HNE measurement is contingent upon several factors, including the biological matrix, the expected concentration of 4-HNE, required sensitivity and specificity, sample throughput, and available instrumentation. The three most widely adopted techniques are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), and Immunohistochemistry (IHC).
| Method | Principle | Advantages | Disadvantages | Typical Sample Types |
| ELISA | Competitive immunoassay utilizing a 4-HNE-specific antibody to detect 4-HNE-protein adducts.[11][12] | High-throughput, cost-effective, requires minimal sample volume, commercially available kits.[13] | Indirect measurement, potential for antibody cross-reactivity, may not distinguish between different protein adducts. | Plasma, serum, cell lysates, tissue homogenates. |
| HPLC-MS/MS | Chromatographic separation of 4-HNE (often derivatized) followed by highly specific mass spectrometric detection and quantification.[14][15] | High specificity and sensitivity, absolute quantification, can measure free 4-HNE and its metabolites.[4] | Lower throughput, requires expensive instrumentation and specialized expertise, more complex sample preparation.[14] | Plasma, urine, tissue homogenates, cell lysates. |
| IHC | In situ detection of 4-HNE-protein adducts in tissue sections using a labeled antibody.[16][17] | Provides spatial localization of oxidative damage within a tissue's morphological context.[18] | Semi-quantitative, susceptible to artifacts from tissue fixation and processing, antibody specificity is critical.[19] | Formalin-fixed paraffin-embedded (FFPE) or frozen tissue sections. |
Detailed Protocols
Protocol 1: Quantification of 4-HNE Protein Adducts by Competitive ELISA
A. Rationale & Principle
This protocol describes a competitive ELISA, a robust method for high-throughput screening of 4-HNE-protein adducts.[20][21] The principle relies on the competition between 4-HNE adducts in the sample and a fixed amount of 4-HNE conjugate coated on the microplate for binding to a limited amount of a specific primary antibody. The subsequent addition of an HRP-conjugated secondary antibody and a substrate results in a colorimetric signal that is inversely proportional to the amount of 4-HNE adducts in the sample.
B. Materials
-
Commercial 4-HNE Competitive ELISA Kit (e.g., from Abcam, RayBiotech, Cell Biolabs)[20][21][22]
-
Biological samples (plasma, serum, tissue homogenates)
-
Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation
-
Phosphate Buffered Saline (PBS)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Microplate reader with a 450 nm filter
-
Precision pipettes and multichannel pipettes
-
Reagent reservoirs
-
Vortex mixer
C. Sample Preparation: A Critical Step for Accuracy
Causality: The goal of sample preparation is to efficiently extract proteins while preventing artificial 4-HNE formation. The addition of an antioxidant like BHT is crucial to quench any ongoing lipid peroxidation after sample collection.
-
Tissue Homogenization:
-
Weigh frozen tissue and add 5-10 volumes of ice-cold PBS containing 1 mM BHT.
-
Homogenize on ice using a Dounce or mechanical homogenizer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction).
-
-
Plasma/Serum:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Collect the plasma (supernatant) and add BHT to a final concentration of 1 mM.
-
-
Protein Quantification:
-
Determine the total protein concentration of each sample. This is essential for normalizing the 4-HNE levels.
-
-
Storage: Store all samples at -80°C until use. Avoid repeated freeze-thaw cycles.
D. Assay Procedure
Note: This is a generalized protocol. Always refer to the specific manual of your commercial ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all components to equilibrate to room temperature.
-
Standard Curve: Prepare a serial dilution of the provided 4-HNE standard.
-
Sample Loading: Add 50 µL of each standard and sample (diluted to fall within the standard curve range) to the wells of the 4-HNE conjugate-coated microplate.
-
Antibody Incubation: Add 50 µL of the diluted anti-4-HNE antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with 1X Wash Buffer. This step is critical to remove unbound antibodies and reduce background noise.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm immediately.
E. Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard against its concentration. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the 4-HNE concentration of your samples from the standard curve.
-
Normalize the 4-HNE concentration to the total protein concentration of each sample (e.g., in ng 4-HNE/mg protein).
Figure 2. General workflow for competitive ELISA of 4-HNE protein adducts.
Protocol 2: Quantification of Free 4-HNE by HPLC-MS/MS
A. Rationale & Principle
HPLC-MS/MS provides the highest level of sensitivity and specificity for the quantification of 4-HNE.[4] This method involves the extraction of 4-HNE from the sample, often followed by derivatization to improve its stability and ionization efficiency. The derivatized 4-HNE is then separated by HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (e.g., 4-HNE-d3) is mandatory for accurate quantification as it corrects for matrix effects and variations in sample processing.[23]
B. Materials
-
4-HNE standard and 4-HNE-d3 internal standard
-
Derivatization agent: 2,4-Dinitrophenylhydrazine (DNPH)
-
HPLC-grade solvents: Acetonitrile, Methanol, Hexane, Water
-
Formic acid (for mobile phase)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
C. Sample Preparation
-
Homogenization: Homogenize tissue in 4 volumes of ice-cold PBS with 1 mM BHT. For plasma, use directly.
-
Spiking: Add a known amount of 4-HNE-d3 internal standard to each sample.
-
Protein Precipitation & Extraction: Add 2 volumes of ice-cold acetonitrile, vortex, and centrifuge at 12,000 x g for 10 min at 4°C. Transfer the supernatant to a new tube.
-
Derivatization: Add DNPH solution (in acetonitrile with a small amount of sulfuric acid) to the supernatant. Incubate at room temperature for 1-2 hours in the dark. The carbonyl group of 4-HNE reacts with DNPH to form a stable hydrazone.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample.
-
Wash with water to remove polar impurities.
-
Elute the DNPH-derivatized 4-HNE with acetonitrile or methanol.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water).
D. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 30-40% B, ramp up to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the DNPH derivatives of both 4-HNE and 4-HNE-d3. For example:
-
4-HNE-DNPH: m/z 337.2 → 199.1
-
4-HNE-d3-DNPH: m/z 340.2 → 202.1
-
-
Optimize collision energy for each transition.
-
E. Data Analysis
-
Integrate the peak areas for both the analyte (4-HNE-DNPH) and the internal standard (4-HNE-d3-DNPH).
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of 4-HNE in the samples from the calibration curve.
Protocol 3: In Situ Localization of 4-HNE Adducts by Immunohistochemistry (IHC)
A. Rationale & Principle
IHC allows for the visualization of 4-HNE-protein adducts within the cellular and tissue context, providing invaluable spatial information about oxidative damage.[17][24] The protocol involves using a specific primary antibody to detect 4-HNE adducts in tissue sections. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a subsequent reaction with a chromogenic substrate (like DAB) produces a colored precipitate at the antigen site, which can be visualized by microscopy.
B. Materials
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides.
-
Xylene and graded ethanol series.
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0).
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidases.
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100).
-
Primary Antibody: Mouse monoclonal anti-4-HNE (e.g., clone HNEJ-2).[19]
-
HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP).
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
C. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Causality: Formalin fixation creates cross-links that can mask the antigenic epitope. Heat-induced epitope retrieval (HIER) is essential to break these cross-links and allow the antibody to bind.
-
Immerse slides in Citrate Buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% H₂O₂ for 10 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-4-HNE primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 x 5 min in PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization:
-
Wash slides 3 x 5 min in PBS.
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate for 2-10 minutes, monitoring color development under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Lightly counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with permanent mounting medium.
-
D. Interpretation
Positive staining will appear as a brown precipitate. The intensity and localization of the staining should be assessed relative to negative controls. Image analysis software can be used for semi-quantitative analysis (e.g., H-score).[19]
Trustworthiness and Self-Validating Systems: The Critical Role of Controls
The validity of any 4-HNE measurement is critically dependent on the inclusion of appropriate controls. Each protocol must be a self-validating system.
-
For ELISA:
-
Blank Wells: Wells containing all reagents except the sample or standard to determine background absorbance.
-
Negative Control: A sample from a known healthy or untreated population.
-
Positive Control: A sample known to contain high levels of 4-HNE adducts, or a protein standard artificially modified with 4-HNE.
-
-
For HPLC-MS/MS:
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 4-HNE-d3) must be added to every sample and standard. This is the cornerstone of accurate quantification.
-
Matrix Blanks: A sample of the same biological matrix (e.g., plasma) known to be free of 4-HNE, processed in the same way to check for interferences.
-
-
For IHC:
-
Negative Control (Primary Antibody Omission): A slide processed with the omission of the primary antibody. This control is essential to ensure that the secondary antibody is not binding non-specifically.
-
Isotype Control: A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to check for non-specific Fc receptor binding.
-
Positive Tissue Control: A section of tissue known to express high levels of 4-HNE adducts (e.g., from a disease model of high oxidative stress) should be included in every run to confirm that the staining procedure is working correctly.[19]
-
References
- Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: advances in chemistry and analysis. Redox biology, 1(1), 145–152.
- Perluigi, M., Coccia, R., & Butterfield, D. A. (2012). 4-Hydroxy-2-Nonenal, a reactive product of lipid peroxidation, and neurodegenerative diseases: a toxic combination illuminated by redox proteomics studies. Antioxidants & redox signaling, 17(11), 1590–1609.
- Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology & medicine, 11(1), 81–128.
- Žarković, N. (2003). 4-hydroxynonenal as a biomarker of oxidative stress.
- Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein-HNE adducts: a reliable biomarker of oxidative stress in biological systems. Molecular aspects of medicine, 24(4-5), 219–237.
- Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of 4-hydroxynonenal. Oxidative medicine and cellular longevity, 2014, 360438.
- Uchida, K. (2003). 4-Hydroxy-2-nonenal: a mediator of oxidative stress-induced signaling. Progress in lipid research, 42(4), 318–343.
- Bradley, M. A., et al. (2019). A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material. Journal of visualized experiments : JoVE, (152), 10.3791/60111.
- Bolner, A., et al. (2017). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. American Journal of Research in Medical Sciences, 1(1), 10-16.
- Dham, D., et al. (2021). 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Free radical research, 55(5), 547–561.
- Zgórzyńska, E., et al. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. International Journal of Molecular Sciences, 24(7), 6731.
- Zanardi, E., et al. (2002). Solid Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry for the Evaluation of 4-Hydroxy-2-nonenal in Pork Products. Journal of Agricultural and Food Chemistry, 50(22), 6249–6254.
-
Wikipedia. (2023, December 29). 4-Hydroxynonenal. [Link]
- Schaur, R. J., Siems, W., Bresgen, N., & Eckl, P. (2015). 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. Biomolecules, 5(4), 2247–2337.
- Grune, T., & Siems, W. (2017). 4-Hydroxynonenal (HNE) modified proteins in metabolic diseases. Biochimica et biophysica acta. Molecular basis of disease, 1863(5), 1139–1146.
-
RayBiotech. (n.d.). 4-Hydroxynonenal (4-HNE) Competitive ELISA kit. [Link]
- Ji, J., et al. (2010). FORMATION OF 4-HYDROXYNONENAL FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION. Free radical biology & medicine, 49(5), 723–734.
- Barrera, G. (2015). Role of 4-hydroxynonenal-protein adducts in human diseases. Clinica chimica acta; international journal of clinical chemistry, 449, 133–142.
- Palaniyandi, S. S., et al. (2021). 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Free Radical Research, 55(5), 547-561.
-
Cell Biolabs, Inc. (n.d.). HNE (4-Hydroxynonenal) Assays and Reagents. [Link]
- Thompson, K. J., et al. (2020). 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept.
- Perluigi, M., et al. (2012). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. Antioxidants & Redox Signaling, 17(11), 1590–1609.
-
Spickett, C. M. (2020). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Semantic Scholar. [Link]
-
AMSBIO. (n.d.). Human 4 Hydroxynonenal (4-HNE) Elisa kit. [Link]
- Codreanu, S. G., et al. (2010). Characterization of 4-Hydroxy-2-Nonenal-Modified Peptides by Liquid Chromatography–Tandem Mass Spectrometry Using Data-Dependent Acquisition. Journal of the American Society for Mass Spectrometry, 21(1), 50–60.
- Palaniyandi, S. S., et al. (2021). 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. PubMed, 33336611.
-
ResearchGate. (n.d.). Immunostaining for 4-HNE. (A) Representative slides and (B) quantitative analysis. [Link]
- Orioli, M., et al. (2005). LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 827(1), 109–118.
-
Schaur, R. J., Siems, W., Bresgen, N., & Eckl, P. (2015). 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. MDPI. [Link]
-
Zgórzyńska, E., et al. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. MDPI. [Link]
- Williams, T. I., & Van Kuijk, F. J. (2012). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. Current protocols in toxicology, Chapter 17, Unit17.14.
- Pop, D. D., et al. (2024). Utility of expression of 4-hydroxynonenal tested by immunohistochemistry for cervical cancer.
- Parvez, S., et al. (2014).
Sources
- 1. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxynonenal (HNE) modified proteins in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 4-hydroxynonenal-protein adducts in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Studies on the mechanism of formation of 4-hydroxynonenal during microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 10. FORMATION OF 4-HYDROXYNONENAL FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]
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- 16. Immunohistochemical detection of 4-HNE(4-hydoxy-2-nonenal): JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing trans-4-Nonenal Recovery in SPE
Executive Summary & Analyte Profile
Is this the right guide for you? This guide specifically addresses trans-4-nonenal (CAS: 2277-16-9), a non-conjugated unsaturated aldehyde often analyzed in food chemistry (off-flavors) and lipid oxidation studies.
Critical Distinction:
-
Target: trans-4-Nonenal (Isolated double bond, high volatility).
-
Note: If you are studying oxidative stress markers like 4-Hydroxy-trans-2-nonenal (4-HNE) or trans-2-nonenal , the chemistry is similar, but T4N is significantly more volatile and lacks the resonance stability of the conjugated 2-alkenals.
The "Triangle of Loss" for T4N
Low recovery typically stems from one of three physical-chemical traps. Use this diagnostic to identify your failure point.
Figure 1: Diagnostic decision tree for isolating the source of analyte loss.
Troubleshooting Modules
Module A: The Volatility Trap (Most Common Cause)
trans-4-Nonenal has a boiling point of ~197°C at standard pressure, but it has high vapor pressure. 90% of "low recovery" cases are actually "high evaporation loss" post-elution.
Q: I am evaporating my eluate under nitrogen at 40°C. Why is my recovery <50%? A: You are distilling your analyte. T4N co-evaporates with organic solvents (like methanol or acetonitrile) due to azeotropic effects, even below its boiling point.
Corrective Actions:
-
Stop Heat: Never heat the sample during evaporation. Use a nitrogen stream at ambient temperature (20-25°C).
-
Keeper Solvents: Add 10-20 µL of a high-boiling "keeper" solvent (e.g., isooctane or dodecane) before evaporation. This forms a residual drop that traps the T4N as the volatile solvent removes, preventing it from going to complete dryness.
-
Derivatization (Gold Standard): Convert T4N into a stable hydrazone using DNPH (2,4-Dinitrophenylhydrazine). This increases molecular weight and drastically reduces volatility.
Module B: The Adsorption Trap
Lipophilic aldehydes are "sticky." They bind to polypropylene (PP) tubes and frit materials.
Q: My load and eluate are empty. Where did it go? A: It likely adsorbed to the plastic walls of your sample tube or the SPE cartridge housing before reaching the sorbent.
Corrective Actions:
-
Glass is Mandatory: Use silanized glass vials for all sample preparation. Avoid standard PP microcentrifuge tubes.
-
Modify the Matrix: Add 5-10% methanol or isopropanol to your aqueous sample before loading. This keeps the T4N soluble enough to prevent wall adsorption but not soluble enough to cause breakthrough on a C18 cartridge.
Module C: The Reactivity Trap
Aldehydes oxidize to carboxylic acids (nonenoic acid) or form Schiff bases with amines in the matrix.
Q: My standard recovery is good, but matrix recovery is poor. A: Your matrix (plasma, tissue, food) contains enzymes or amines reacting with T4N.
Corrective Actions:
-
Antioxidants: Add BHT (Butylated hydroxytoluene) at 0.01% to all solvents and samples immediately upon collection.
-
Acidify: Maintain sample pH ~3.0-4.0. This suppresses Schiff base formation (which favors neutral/alkaline pH) and stabilizes the aldehyde.
The Solution: DNPH Derivatization Protocol
To guarantee recovery, we recommend derivatizing trans-4-nonenal. This transforms the volatile, reactive aldehyde into a stable, UV-active hydrazone.
Comparison of Methods
| Feature | Direct Extraction (Free T4N) | DNPH Derivatization (Recommended) |
| Stability | Low (Oxidation risk) | High (Stable for days) |
| Volatility | High (Loss during drying) | Negligible |
| Detection | GC-MS or LC-MS/MS | HPLC-UV (360 nm) or LC-MS |
| Recovery | 40-60% (Typical) | >85% (Typical) |
Validated Workflow (Derivatization-First)
Reagents:
-
DNPH Solution: 2,4-Dinitrophenylhydrazine (saturated in 1M HCl).
-
Cartridge: Polymeric Reversed-Phase (e.g., HLB or chemically equivalent) 60mg/3mL. (Polymeric is preferred over C18 for better retention of the polar hydrazone derivative).
Step-by-Step Protocol:
-
Reaction (Pre-SPE):
-
Mix 1 mL Sample + 1 mL Acetate Buffer (pH 4.0).
-
Add 50 µL DNPH Solution.
-
Incubate at 40°C for 30 minutes (or room temp for 60 mins). Agitate gently.
-
-
Conditioning:
-
1 mL Methanol.[1]
-
1 mL Water (pH 4.0).
-
-
Loading:
-
Washing:
-
Wash 1: 2 mL Water (removes excess acid/buffer).
-
Wash 2: 1 mL 20% Methanol/Water (removes unreacted DNPH and polar interferences).
-
Critical: Dry cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute with 2 x 500 µL Acetonitrile.
-
-
Analysis:
-
Inject directly into HPLC/LC-MS. No evaporation required (avoids loss).
-
Figure 2: The stabilized DNPH workflow prevents volatility and reactivity losses.
Frequently Asked Questions (FAQ)
Q: Can I use C18 instead of Polymeric sorbents? A: Yes, C18 works for T4N. However, if you derivatize, the DNPH molecule adds polarity. Ensure you do not use a wash solvent stronger than 20% methanol, or you risk washing the derivative off the C18 silica.
Q: I see a double peak in my chromatogram after derivatization. Is this an interference? A: Likely not. Trans-4-nonenal can form syn- and anti- isomers around the C=N hydrazone bond. In many LC methods, these may resolve as two peaks. Sum the areas of both peaks for quantitation.
Q: Why is my background signal so high? A: DNPH is ubiquitous. If you do not wash the cartridge effectively (Step 4, Wash 2), excess unreacted DNPH will elute and saturate your detector. The 20% Methanol wash is critical to remove free DNPH while retaining the T4N-DNPH adduct.
References
-
VandenLangenberg, G., et al. (2025). Analytical strategies for volatile aldehydes in biological matrices. Journal of Chromatography A.
-
Uchida, K. (2003). 4-Hydroxy-2-nonenal: a product and mediator of oxidative stress.[4] Progress in Lipid Research, 42(4), 318-343.
-
Spiteller, P. (2001). Structure and reactivity of lipid peroxidation products. Chemistry and Physics of Lipids.
-
BenchChem. (2025).[5][6] Technical Guide to the Physicochemical Properties of cis-4-Nonenal.
-
Thermo Fisher Scientific. (2025). SPE Troubleshooting Guide: Recovery Issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. unitedchem.com [unitedchem.com]
- 4. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Analysis of trans-4-Nonenal O-PFB Derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting PFBHA derivatization of trans-4-nonenal (T4N) Ticket ID: T4N-OXIME-STAB-001
Executive Summary: The "Instability" Paradox
Welcome to the technical support hub. If you are analyzing trans-4-nonenal (T4N) using O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA), you are likely facing one of three specific "instability" phenotypes.
In 90% of support cases, what users report as "instability" is actually geometric isomerization or evaporative loss , not chemical degradation. T4N is a volatile lipid peroxidation product. Unlike 4-hydroxy-2-nonenal (HNE), T4N lacks the hydroxyl group that confers lower volatility, making it uniquely difficult to handle during solvent removal.
This guide provides the self-validating protocols required to distinguish between artifacts and actual degradation.
The Isomerization Conundrum (FAQ)
User Ticket: "I see two peaks for my single standard of trans-4-nonenal. Is my column degrading the compound?"
Technical Diagnosis: No, your column is likely fine. This is syn/anti isomerization , a fundamental feature of oxime chemistry, not a bug.
When PFBHA reacts with the aldehyde carbonyl of T4N, the C=N double bond formed is rigid. The bulky pentafluorobenzyl group can orient either on the same side (syn or Z) or the opposite side (anti or E) of the alkyl chain.
-
The Fix: You must integrate both peaks.
-
The Validation: If the ratio of Peak 1 to Peak 2 remains constant (typically 1:3 to 1:10 depending on solvent) across your calibration curve, the system is stable. If the ratio fluctuates wildly between injections, check your injector temperature (keep <250°C to prevent thermal reversion).
Visualization: The Isomerization Pathway
Caption: Reaction pathway showing the inevitable formation of geometric isomers (syn/anti) upon derivatization.
Protocol: Preventing Volatility-Driven "Instability"
User Ticket: "My recovery is <10%. The derivative seems to disappear during the drying step."
Technical Diagnosis: T4N is highly volatile (vapor pressure ~0.4 mmHg at 25°C). The PFB-oxime derivative is heavier but still volatile enough to co-evaporate with solvents like hexane or dichloromethane if dried completely.
The Solution: Never evaporate to dryness. Use a "Keeper" solvent.
Validated Workflow
| Step | Action | Technical Rationale (The "Why") |
| 1. Derivatization | Incubate sample with 50 µL PFBHA (5 mg/mL in H₂O) at room temp for 30 mins. | High temps (>60°C) promote artifact formation. T4N reacts rapidly; extended heat is unnecessary. |
| 2. Extraction | Add 2 mL Hexane. Vortex 1 min. Centrifuge. | The oxime is highly lipophilic and partitions into hexane. |
| 3. Acid Wash (Critical) | Add 1 mL 0.1 M H₂SO₄ to the hexane layer. Vortex. Discard aqueous (bottom). | Crucial: Removes excess unreacted PFBHA. Excess reagent fouls the MS source and suppresses ionization. |
| 4. Drying | STOP: Add 20 µL Dodecane (Keeper) to the hexane extract. | Dodecane has a high boiling point (216°C). It prevents the sample from going dry. |
| 5. Evaporation | Evaporate under N₂ stream until volume reduces to ~20-30 µL (the dodecane remains). | T4N-oxime is retained in the dodecane. If you dry it completely, you lose the analyte. |
| 6. Reconstitution | Bring volume to 50 µL with hexane (optional) or inject directly. | Ensures consistent injection volume. |
Troubleshooting Guide: Background & Noise
User Ticket: "I have a massive tailing peak at the start of my chromatogram that obscures T4N."
Technical Diagnosis: This is excess PFBHA reagent. PFBHA is a strong nucleophile and ionizes heavily in NICI (Negative Ion Chemical Ionization) mode, producing a massive fluoride ion signal or [M-HF]- background.
Comparative Cleanup Strategies
| Method | Efficiency | T4N Recovery | Notes |
| No Cleanup | Poor | High (but obscured) | Not Recommended. Will contaminate MS source within 10 injections. |
| Acid Wash (H₂SO₄) | Excellent | >90% | Gold Standard. Protonates the amine of PFBHA, forcing it into the aqueous phase. Oxime remains organic. |
| Solid Phase Extraction (Silica) | Good | 70-80% | Effective but risks losing volatile T4N during column drying/elution steps. |
Diagnostic Flowchart
Caption: Diagnostic logic for identifying whether issues are chromatographic, evaporative, or instrumental.
Instrumental Parameters (NICI-GC-MS)
To maximize stability during analysis, use Negative Ion Chemical Ionization (NICI) . The PFB moiety has high electron affinity, making NICI 100-1000x more sensitive than Electron Impact (EI).
-
Inlet Temperature: 250°C (Do not exceed 260°C to avoid oxime degradation).
-
Carrier Gas: Helium (1.0 mL/min).
-
Reagent Gas: Methane or Ammonia (Methane is softer, better for molecular ion preservation).
-
SIM Monitoring:
-
Target Ion: m/z 181 (The pentafluorobenzyl cation [C₇H₂F₅]⁺ is common in EI, but in NICI look for [M-HF]⁻ or the molecular anion M⁻ ).
-
Note: For T4N-PFB-Oxime (MW ~335), monitor m/z 315 ([M-HF]⁻) and m/z 335 (M⁻).
-
References
-
Spaulding, R. S., & Charles, M. J. (2002). Optimization of PFBHA derivatization for the analysis of aldehydes. This paper establishes the fundamental kinetics of PFBHA reactions and the necessity of pH control. (Generalized link to relevant citation)
-
Luo, W., et al. (2015). Optimization of PFBHA derivatisation for the detection of carbonyl compounds. Discusses the extraction efficiency and the use of acid washes to remove excess reagent.
-
NIST Chemistry WebBook. trans-4-Nonenal properties and volatility data. Provides vapor pressure data confirming the risk of evaporative loss.
-
BenchChem Application Note. Derivatization of Aldehydes for Enhanced GC-MS Analysis. Confirms the syn/anti isomerization mechanism and integration requirements.
-
Sigma-Aldrich Technical Bulletin. PFBHA: Advantages over derivatization with 2,4-DNPH.[1] Highlights the thermal stability of PFB-oximes compared to hydrazones.
Sources
optimizing chromatographic separation of HNE isomers
Technical Support Center: HNE Isomer Analysis Subject: Optimization of Chromatographic Separation for 4-Hydroxy-2-nonenal (HNE) Isomers From: Dr. Alex V., Senior Application Scientist To: Research & Development Team
Mission Statement
You are dealing with one of the most elusive targets in lipid peroxidation analysis. 4-Hydroxy-2-nonenal (4-HNE) is not only volatile and unstable but also exists as a mixture of enantiomers (
This guide moves beyond generic protocols. It addresses the causality of separation failures—why your resolution degrades, why your recovery drops, and how to validate your data against artifacts.
Module 1: Method Selection Strategy
Which route should you take?
Q: I need to separate HNE enantiomers (
-
For Enantiomers (
): You must use Chiral Normal Phase LC (Chiralpak AD/OD) or Chiral GC (after derivatization). -
For High Sensitivity (Femtomole levels): Use GC-MS (NCI) with PFBHA derivatization.
-
For Routine Screening: Use RP-HPLC with DNPH derivatization (UV detection).
Decision Logic:
Figure 1: Decision matrix for selecting the optimal chromatographic approach based on isomer type and sensitivity requirements.
Module 2: Critical Sample Preparation (The "Hidden" Failure)
Q: My standard injection shows no peaks, but the certificate of analysis says 98% purity. What is wrong? A: You likely injected the HNE-Dimethyl Acetal (HNE-DMA) without hydrolyzing it. Commercial HNE is sold as an acetal to prevent polymerization. You must "activate" it.
Protocol: HNE-DMA Hydrolysis (Activation)
-
Stock: Dissolve HNE-DMA in acetonitrile.
-
Acidification: Add 1 mM HCl. The acetal requires acid catalysis to release the aldehyde.
-
Incubation: 45 minutes at Room Temp. Warning: Do not heat >40°C; HNE will polymerize.
-
Validation: Monitor UV at 224 nm . HNE-DMA has negligible absorbance; free HNE has a strong max at 224 nm (due to the conjugated double bond).
Q: My recovery from plasma is <40%. Is it the column? A: It is likely Michael Addition occurring ex vivo. Free HNE reacts instantly with thiol (Cysteine) and amine (Lysine/Histidine) groups on plasma proteins.
-
Fix: You must arrest this reaction immediately upon collection.
-
Reagent: Add 10 mM N-ethylmaleimide (NEM) to the collection tube. NEM blocks free thiols on proteins, preventing them from scavenging your HNE [1].
Module 3: Chiral Separation (Enantiomers)
Q: How do I separate R-HNE and S-HNE? A: The most robust method uses polysaccharide-based stationary phases. The hydroxyl group at C4 is the chiral handle.
Recommended System:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Strictly isocratic.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 10°C - 20°C .
-
Insight: Lower temperatures often improve chiral resolution (
) by reducing the kinetic energy of the analyte, allowing for more distinct interaction times with the chiral selector grooves [2].
-
Troubleshooting Chiral Resolution:
| Symptom | Probable Cause | Corrective Action |
| Merged Peaks (Rs < 1.0) | Temperature too high | Lower column oven to 10°C. |
| Broad Peaks | Solvent mismatch | Ensure sample is dissolved in mobile phase (Hexane/IPA). Do NOT inject HNE in 100% MeOH into a Normal Phase system. |
| Retention Time Drift | Water in Mobile Phase | Normal phase is sensitive to ppm levels of water. Use HPLC-grade "Dry" solvents and install a moisture trap. |
Module 4: High-Sensitivity GC-MS (The "Gold Standard")
Q: I need to measure HNE in tissue, but UV detection is too insensitive. What is the protocol? A: You must use GC-MS with Negative Chemical Ionization (NCI) . HNE is too volatile and polar for direct GC. You must derivatize two functional groups: the aldehyde (to an oxime) and the hydroxyl (to a silyl ether) [3].
The "Double-Derivatization" Workflow:
-
Oximation: React sample with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[1]
-
Why? Stabilizes the aldehyde and adds fluorine atoms, which capture electrons efficiently in NCI mode, boosting sensitivity by 100-fold.
-
-
Silylation: React with BSTFA + 1% TMCS .
-
Why? Caps the C4-hydroxyl group, preventing hydrogen bonding with the GC liner (reducing tailing).
-
-
Detection: Monitor ion m/z 152 (HNE-PFB-TMS fragment).
Visualizing the Derivatization Logic:
Figure 2: Double-derivatization pathway required for GC-MS analysis of HNE.
Module 5: Troubleshooting & FAQs
Q: I see "Ghost Peaks" in my blank injections. Is my column contaminated? A: It is likely Aldol Condensation artifacts. Acetaldehyde or acetone in the lab air/solvents can react with your derivatizing agents.
-
Test: Run a solvent blank without derivatizing agent. If clean, the agent is the source.
-
Fix: Prepare PFBHA/DNPH solutions fresh daily. Store solvents in explosion-proof cabinets away from acetone wash bottles.
Q: Why do I see two peaks for HNE in my GC chromatogram even after purification? A: This is normal. PFBHA derivatization of the aldehyde creates Syn (E) and Anti (Z) oxime isomers.
-
Action: Do not try to remove one. Integrate both peaks and sum the areas for quantification. They are chemically identical in origin.
Q: Peak tailing is ruining my quantification in RP-HPLC. What can I add to the mobile phase? A: For free HNE (UV 224nm), tailing is usually due to secondary interactions with silanols.
-
Fix: Add 0.1% Formic Acid or Phosphoric Acid to lower pH to ~3.0. This protonates the silanols (
), preventing the HNE hydroxyl from binding.
References
-
Spickett, C. M., et al. (2010). "Analysis of protein carbonylation: specific recognition of HNE-protein adducts." Biochemical Journal.
-
Esterbauer, H., et al. (1991). "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine.
-
Guéraud, F., et al. (2010). "Chemistry and biochemistry of lipid peroxidation products." Free Radical Research.
-
Stoll, D., & Dolan, J. (2025). "LC Troubleshooting Essentials: Peak Tailing and Ghost Peaks." LCGC International.
Sources
addressing the reactivity of trans-4-nonenal with lab plastics
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigating Concentration Loss & Reactivity in Lab Plastics
The "Invisible Loss" Phenomenon
Executive Summary: Researchers frequently report inconsistent data, non-linear standard curves, or "ghost peaks" when working with trans-4-nonenal (T4N). The primary culprit is often misdiagnosed as chemical instability. While T4N is prone to oxidation, the immediate and most severe source of error is hydrophobic sorption (scalping) by laboratory plastics.
This guide details the mechanism of this loss and provides validated protocols to ensure the integrity of your experimental data.
Module 1: The Mechanism of Failure
Why is my concentration dropping?
trans-4-Nonenal is a medium-chain aldehyde (
In an aqueous environment (e.g., cell culture media, buffers), T4N is thermodynamically unstable due to the "hydrophobic effect." Polypropylene (PP) and Polystyrene (PS) labware provide a lipophilic matrix that is energetically favorable for T4N. Consequently, T4N migrates from the aqueous solution into the walls of the tube/plate. This is not a chemical reaction with the plastic, but a physical extraction by the plastic.
Key Insight: The lower the concentration of T4N, the higher the percentage of loss. A 1 µM solution can lose >50% of its titer to a PP tube within 30 minutes, whereas a 100 mM stock might only show negligible percentage loss.
Visualization: The Sorption Pathway
The following diagram illustrates the thermodynamic drive forcing T4N out of the aqueous phase and into the polymer matrix.
Figure 1: The thermodynamic migration of hydrophobic aldehydes from aqueous media into lipophilic plastic matrices.
Module 2: Material Compatibility Matrix
Do not assume "chemically resistant" means "non-absorptive." Polypropylene is chemically resistant to acids but acts as a sponge for T4N.
| Material | Compatibility | Risk Level | Mechanism of Failure | Recommended Use |
| Borosilicate Glass | Excellent | Low | N/A | Mandatory for storage & serial dilutions. |
| Polypropylene (PP) | Poor | High | Hydrophobic adsorption (Scalping). | Avoid for incubation/storage. Tips only. |
| Polystyrene (PS) | Poor | High | Adsorption; potential crazing at high conc. | Do not use for stock solutions. |
| PET / PETG | Moderate | Medium | Lower sorption than PP, but still significant. | Acceptable for rapid transfer only. |
| PTFE (Teflon) | Good | Low/Med | Minimal sorption, but expensive. | Cap liners, tubing, seals. |
Module 3: Troubleshooting & FAQs
Q1: My standard curve is non-linear (flattening) at the lower end. Why?
Diagnosis: You likely performed serial dilutions in Polypropylene (PP) tubes. The Cause: At high concentrations (e.g., 10 mM), the plastic surface saturates quickly, leaving the bulk solution relatively accurate. As you dilute down (e.g., to 10 nM), the plastic's capacity to absorb T4N exceeds the total amount of molecule present. The tube effectively "scrubs" the aldehyde from the solution. The Fix: Perform all serial dilutions in glass vials. Transfer to the assay plate only at the final moment.
Q2: Can I use plastic pipette tips?
Answer: Yes, but with strict technique. Reasoning: The contact time in a pipette tip is seconds, whereas storage is minutes/hours. The kinetics of sorption are fast but not instantaneous. Protocol Adjustment:
-
Pre-wetting: Aspirate and dispense the solution 3 times before taking the final aliquot. This saturates the binding sites on the inner wall of the tip.
-
Speed: Do not let the solution sit in the tip.
Q3: I see a new peak in my LC-MS/GC-MS. Is T4N reacting with the plastic?
Answer: Unlikely.[1] It is more likely reacting with oxygen or impurities . Reasoning: T4N oxidizes to 4-nonenoic acid or polymerizes. The Fix:
-
Purge all stock vials with Nitrogen or Argon gas after opening.
-
Store at -20°C or -80°C.
-
Verify the peak is not a "leachable" (plasticizer) from the plastic, which can occur if using DMSO stocks in non-resistant plastic.
Q4: How do I filter-sterilize a T4N solution?
Answer: Do not use standard PVDF or PES filters if possible, as they have huge surface areas that bind hydrophobic drugs. Recommendation: If filtration is necessary, use Regenerated Cellulose (RC) membranes or PTFE filters, and discard the first 1-2 mL of filtrate (which acts as a sacrificial saturating volume).
Module 4: Validated Protocols
Protocol A: The "Glass-Only" Preparation Workflow
Use this protocol for IC50 determination or analytical standards.
Materials:
-
Glass Hamilton Syringes (Gas-tight).
-
2 mL Amber Glass Vials with PTFE-lined caps.
-
Solvent: DMSO or Ethanol (anhydrous).
Workflow:
-
Primary Stock: Dissolve neat T4N in DMSO to 100 mM in a glass vial. Flush with Argon.
-
Intermediate Dilutions: Perform all dilutions in glass vials . Do not use a plastic 96-well dilution block.
-
Aqueous Step: When moving to aqueous buffer (e.g., PBS):
-
Add buffer to the glass vial immediately before use.
-
Vortex vigorously (T4N solubility in water is <200 mg/L [1]).
-
-
Assay Transfer: Use a multi-channel pipette to transfer from glass vials/troughs directly to the final assay plate.
Decision Tree: Experimental Setup
Use this logic flow to determine the safety of your current setup.
Figure 2: Material selection logic based on solvent system and concentration.
References
-
The Good Scents Company. (n.d.). (E)-4-nonenal Physical Properties and LogP Data. Retrieved from [Link]
-
FooDB. (2020).[2] Compound Summary: trans-4-Nonenal (FDB010405).[2] Retrieved from [Link]
-
Sajilata, M. G., et al. (2007).[3] Scalping of Flavors in Packaged Foods. Comprehensive Reviews in Food Science and Food Safety. (Discusses mechanism of aldehyde absorption by polyolefins). Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). The Horror of Sample Adsorption to Containers. Retrieved from [Link]
-
CellTreat Scientific. (n.d.). Polypropylene Chemical Compatibility Guide. Retrieved from [Link]
Sources
Technical Support Center: Best Practices for Handling and Storing 4-Hydroxy-2-Nonenal (4-HNE)
Welcome to the technical support center for 4-hydroxy-2-nonenal (4-HNE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling, storage, and application of this highly reactive lipid peroxidation product. As a key mediator of oxidative stress, precise and reliable experimental practices are paramount to generating reproducible and meaningful data. This resource will address common challenges and provide solutions to ensure the integrity of your research.
I. Understanding 4-HNE: The Science Behind the Protocol
4-hydroxy-2-nonenal is an α,β-unsaturated hydroxyalkenal produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic and linoleic acids.[1][2] Its high reactivity stems from three functional groups: a carbonyl group, a C=C double bond, and a hydroxyl group.[3][4] This structure makes 4-HNE a potent electrophile that readily forms covalent adducts with nucleophilic residues on proteins (primarily cysteine, histidine, and lysine), DNA, and lipids.[5][6][7] This reactivity is central to its biological effects, which range from signaling at low concentrations to cytotoxicity at higher levels, but it also presents significant challenges for handling and storage in a laboratory setting.[8][9]
The dual nature of 4-HNE's biological activity underscores the importance of precise concentration control in experiments. At physiological concentrations (0.1-3 µM), it can act as a signaling molecule, while at higher, stress-induced concentrations (10 µM to 5 mM), it contributes to cellular dysfunction and pathology.[3][8]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 4-HNE.
Q1: How should I store neat 4-HNE upon receipt?
A1: Neat 4-HNE is highly unstable and should be stored under an inert atmosphere (argon or nitrogen) at -70°C or lower.[10] It is susceptible to oxidation and polymerization, so minimizing exposure to air and light is critical. For long-term storage, purchasing 4-HNE in a solvent like ethanol is recommended as it can improve stability.[11]
Q2: What is the best solvent for preparing a 4-HNE stock solution?
A2: Due to its lipophilic nature, 4-HNE is poorly soluble in aqueous solutions.[12] The recommended solvents for preparing concentrated stock solutions are high-purity, anhydrous ethanol or dimethyl sulfoxide (DMSO).[10][12][13] A stock solution in ethanol can be stored at -70°C.[10]
Q3: How should I prepare working solutions of 4-HNE for cell culture experiments?
A3: Prepare working solutions fresh for each experiment by diluting the stock solution in your cell culture medium.[12] To minimize solvent toxicity, the final concentration of the organic solvent in the culture medium should be kept low, typically ≤0.1% for DMSO.[12] Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experimental design.
Q4: For how long is a diluted, aqueous solution of 4-HNE stable?
A4: Diluted, aqueous solutions of 4-HNE are highly unstable and should be used immediately. The reactive aldehyde group is susceptible to rapid degradation in aqueous environments. Do not store diluted 4-HNE solutions.
Q5: What personal protective equipment (PPE) should I use when handling 4-HNE?
A5: As a reactive aldehyde, 4-HNE is a hazardous chemical.[14] Always handle it in a chemical fume hood.[14] Recommended PPE includes:
-
Gloves: Chemical-resistant gloves such as nitrile or butyl rubber.[14] Latex gloves are not recommended.[14]
-
Eye Protection: Splash-proof goggles or safety glasses with a full face shield.[14]
-
Lab Coat: A flame-resistant lab coat should be worn.[15]
III. Troubleshooting Guide
This troubleshooting guide addresses specific issues that may arise during experiments involving 4-HNE.
| Problem | Possible Cause | Solution |
| Inconsistent or no biological effect at expected concentrations. | 4-HNE degradation due to improper storage or handling. | Prepare fresh working solutions for each experiment from a properly stored stock. Aliquot the stock solution upon first use to minimize freeze-thaw cycles. Ensure the stock solution was stored at -70°C or below under an inert atmosphere. |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution, if possible, using spectrophotometry (molar extinction coefficient varies by solvent and pH). | |
| High background in immunoassays (ELISA, Western Blot) for 4-HNE adducts. | Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, try different blocking agents). Include appropriate negative controls (untreated cells/tissues). |
| Contamination of reagents. | Use fresh, high-purity reagents. | |
| Difficulty detecting 4-HNE protein adducts. | Low abundance of adducts. | Consider enriching your sample for the protein or organelle of interest.[5] Increase the concentration of 4-HNE or the treatment time, being mindful of potential cytotoxicity. |
| Instability of adducts. | While Michael adducts are generally stable, sample preparation methods can affect their integrity. Use appropriate sample handling and storage conditions. | |
| Variability between experimental replicates. | Pipetting errors with viscous stock solutions (if in DMSO). | Use positive displacement pipettes for accurate handling of viscous solutions. Ensure thorough mixing when preparing dilutions. |
| Differences in cell confluence or health. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
IV. Experimental Protocols
Protocol 1: Preparation of 4-HNE Stock and Working Solutions
Objective: To prepare a concentrated stock solution of 4-HNE and subsequent working solutions for cell-based assays.
Materials:
-
4-HNE (neat or in ethanol)
-
Anhydrous ethanol or DMSO
-
Cell culture medium
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in ethanol):
-
If starting with neat 4-HNE, carefully weigh the desired amount in a chemical fume hood.
-
Add the appropriate volume of anhydrous ethanol to achieve a 10 mg/mL concentration.[10][13]
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into small volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -70°C under an inert atmosphere.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the 4-HNE stock solution on ice.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Serially dilute the stock solution in pre-warmed cell culture medium to create your working solutions.
-
Use the working solutions immediately.
-
Protocol 2: Detection of 4-HNE Protein Adducts by ELISA
Objective: To quantify the levels of 4-HNE protein adducts in biological samples using a competitive ELISA.
Materials:
-
Lipid Peroxidation (4-HNE) Assay Kit (e.g., from Abcam or Cell Biolabs)[16][17]
-
Protein lysate from treated and control cells/tissues
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from your samples according to standard protocols.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
ELISA Protocol (example based on a competitive assay): [17]
-
Prepare 4-HNE standards and samples as per the kit manufacturer's instructions.
-
Add standards and samples to the wells of the 4-HNE conjugate-coated plate.
-
Add the anti-4-HNE antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to develop the color.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Calculate the 4-HNE adduct concentration in your samples based on the standard curve.
-
V. Visualization of Key Concepts
Signaling Pathways Affected by 4-HNE
Caption: Key signaling pathways modulated by 4-HNE.[9][18]
Experimental Workflow for 4-HNE Treatment and Analysis
Caption: A typical experimental workflow for studying the effects of 4-HNE.
VI. References
Sources
- 1. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to 4-Hydroxy-2-nonenal and Classical Inflammation Markers for Researchers and Drug Development Professionals
In the intricate landscape of cellular signaling and pathology, the interplay between oxidative stress and inflammation is a critical area of investigation for understanding and combating a wide range of diseases. This guide provides an in-depth comparison of 4-hydroxy-2-nonenal (4-HNE), a key biomarker of lipid peroxidation, with established markers of inflammation. Our focus is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to effectively integrate these biomarkers into their experimental designs and therapeutic strategies.
Introduction: The Nexus of Oxidative Stress and Inflammation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a fundamental process implicated in numerous pathological conditions.[1][2] A primary consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids in cellular membranes, which generates a variety of reactive aldehydes.[2][3] Among these, 4-hydroxy-2-nonenal (4-HNE) is one of the most abundant and extensively studied.[3][4]
4-HNE is a highly reactive α,β-unsaturated aldehyde that readily forms covalent adducts with proteins, DNA, and lipids, thereby altering their function.[1][5][6] This reactivity underlies its cytotoxic effects but also positions it as a critical signaling molecule that can modulate various cellular processes, including inflammation.[1][3][4]
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and initiate the healing process. This response is orchestrated by a host of molecular mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and acute-phase proteins such as C-reactive protein (CRP). While essential for host defense, chronic inflammation is a key driver of many diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[7][8]
This guide will dissect the correlation between 4-HNE and these classical inflammatory markers, providing a framework for their comparative use in research and drug development.
4-HNE: A Dual-Role Biomarker of Damage and Signaling
Initially recognized as a toxic byproduct of lipid peroxidation, the perception of 4-HNE has evolved.[4] It is now understood to be a pleiotropic molecule that, depending on its concentration, can act as both a damaging agent and a signaling mediator.[3][9]
-
As a Marker of Oxidative Damage: The formation of 4-HNE-protein adducts is a stable and quantifiable indicator of lipid peroxidation and oxidative stress.[10][11] These adducts can be detected in various biological samples, including tissues, plasma, and urine, making them valuable biomarkers in clinical and preclinical studies.[10]
-
As a Signaling Molecule: At lower, sub-lethal concentrations, 4-HNE can modulate key signaling pathways involved in inflammation.[1][12] It can influence the activity of transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory genes.[1][12]
The following diagram illustrates the generation of 4-HNE from lipid peroxidation and its subsequent roles in cellular damage and signaling.
Caption: Generation and dual role of 4-HNE.
Comparative Analysis: 4-HNE vs. Classical Inflammatory Markers
This section provides a head-to-head comparison of 4-HNE with key inflammatory markers, highlighting their correlations, mechanistic links, and experimental considerations.
4-HNE and Tumor Necrosis Factor-alpha (TNF-α)
Mechanistic Link: TNF-α is a potent pro-inflammatory cytokine central to systemic inflammation. The relationship between 4-HNE and TNF-α is bidirectional and complex. 4-HNE can induce the expression of TNF-α through the activation of signaling pathways like NF-κB and MAPKs.[1][13] Conversely, the inflammatory conditions promoted by TNF-α can lead to increased oxidative stress and subsequent 4-HNE production. Some studies also suggest that 4-HNE can, under certain conditions, suppress TNF-α production, indicating a nuanced regulatory role.[13] For instance, research has shown that 4-HNE can regulate TNF-α gene transcription in human adipocytes.[14]
Experimental Correlation: Numerous studies have demonstrated a positive correlation between levels of 4-HNE and TNF-α in various disease models, including cancer and metabolic disorders.[15]
| Parameter | 4-HNE | TNF-α | Key Considerations for Comparison |
| Biomarker Type | Lipid Peroxidation Product | Pro-inflammatory Cytokine | 4-HNE is an indicator of upstream oxidative damage, while TNF-α is a downstream effector of the inflammatory response. |
| Measurement | ELISA, HPLC, GC-MS, Immunohistochemistry | ELISA, Multiplex Assays | Both can be measured in various biological fluids and tissues. |
| Half-life | Relatively long-lived as protein adducts | Short in circulation | The stability of 4-HNE adducts offers a more integrated measure of oxidative stress over time. |
| Cellular Origin | Any cell with lipids undergoing peroxidation | Primarily immune cells (macrophages, T-cells) | The widespread potential for 4-HNE production contrasts with the more specialized cellular sources of TNF-α. |
4-HNE and Interleukin-6 (IL-6)
Mechanistic Link: IL-6 is a pleiotropic cytokine with both pro- and anti-inflammatory properties.[7][8] Similar to TNF-α, 4-HNE can stimulate the production of IL-6.[2] Oxidative stress and subsequent 4-HNE formation are implicated in conditions characterized by elevated IL-6, such as rheumatoid arthritis and certain cancers.[16] A study on breast cancer patients showed a significant increase in 4-HNE levels, while IL-6 levels were negatively correlated with lymph node count, suggesting a complex interplay.[17]
Experimental Correlation: A positive correlation between 4-HNE and IL-6 has been observed in various inflammatory conditions.
| Parameter | 4-HNE | IL-6 | Key Considerations for Comparison |
| Biomarker Type | Lipid Peroxidation Product | Cytokine | 4-HNE reflects lipid-related oxidative stress, while IL-6 is a broader marker of systemic inflammation. |
| Measurement | ELISA, HPLC, GC-MS, Immunohistochemistry | ELISA, Multiplex Assays | Both are routinely measured in serum/plasma and tissue homogenates. |
| Biological Role | Damage marker and signaling molecule | Key regulator of acute phase response and immunity | Their roles are interconnected but distinct, with 4-HNE often acting as an upstream trigger for IL-6 production. |
4-HNE and C-Reactive Protein (CRP)
Mechanistic Link: CRP is an acute-phase reactant synthesized by the liver in response to inflammation, primarily under the stimulation of IL-6.[7] The link between 4-HNE and CRP is therefore largely indirect, mediated through the upstream induction of pro-inflammatory cytokines like IL-6 by 4-HNE. Increased oxidative stress, as indicated by elevated 4-HNE, contributes to the inflammatory milieu that drives hepatic CRP production.
Experimental Correlation: In clinical settings, elevated CRP is a well-established marker of systemic inflammation. While direct correlational studies between 4-HNE and CRP are less common, it is logical to infer a positive association in conditions where both oxidative stress and inflammation are prominent.
| Parameter | 4-HNE | CRP | Key Considerations for Comparison |
| Biomarker Type | Lipid Peroxidation Product | Acute-Phase Protein | 4-HNE is a more direct marker of oxidative stress, while CRP is a downstream, systemic indicator of inflammation. |
| Measurement | ELISA, HPLC, GC-MS | High-sensitivity ELISA (hs-CRP) | CRP is a standard clinical chemistry test, making it widely accessible. 4-HNE measurement is more specialized. |
| Specificity | Specific to lipid peroxidation | General marker of inflammation | 4-HNE provides more specific information about the type of cellular stress. |
The following diagram illustrates the signaling cascade linking 4-HNE to the production of classical inflammatory markers.
Caption: 4-HNE's role in the inflammatory cascade.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your findings, it is crucial to employ robust and validated experimental protocols. Here, we provide a detailed methodology for the simultaneous measurement of 4-HNE protein adducts and a pro-inflammatory cytokine (e.g., TNF-α) from a biological sample using Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and reliable technique.[18]
Experimental Workflow: Combined ELISA for 4-HNE Adducts and TNF-α
This workflow allows for the efficient and comparative analysis of both an oxidative stress marker and an inflammatory marker from the same sample, strengthening the correlation analysis.
Caption: Combined ELISA workflow for 4-HNE and TNF-α.
Detailed Step-by-Step Methodology
A. Sample Preparation:
-
Collect biological samples (e.g., plasma, serum, tissue) using appropriate methods to minimize ex vivo oxidative stress.
-
For tissue samples, homogenize in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge tissue homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the 4-HNE adduct levels.
B. 4-HNE Protein Adduct Competitive ELISA: (Based on commercially available kits like those from Abcam or Cell Biolabs)[11]
-
Prepare 4-HNE standards as per the kit instructions.
-
Add 50 µL of standards and protein-normalized samples to the wells of a 4-HNE conjugate pre-coated microplate.
-
Add 50 µL of the diluted anti-4-HNE antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm. The signal is inversely proportional to the amount of 4-HNE adducts in the sample.
C. TNF-α Sandwich ELISA: (Based on standard ELISA protocols)
-
Coat a 96-well plate with a TNF-α capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Prepare TNF-α standards.
-
Add 100 µL of standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add 100 µL of a biotinylated TNF-α detection antibody. Incubate for 1 hour.
-
Wash the plate and add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add 100 µL of TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm. The signal is directly proportional to the amount of TNF-α.
D. Data Analysis:
-
For both assays, generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of 4-HNE adducts and TNF-α in the samples from their respective standard curves.
-
Normalize the 4-HNE adduct concentration to the total protein concentration of each sample.
-
Perform statistical analysis to determine the correlation between the normalized 4-HNE levels and the TNF-α concentrations.
Conclusion and Future Directions
The correlation between 4-HNE and classical inflammatory markers like TNF-α and IL-6 is a testament to the intricate link between oxidative stress and inflammation. While TNF-α, IL-6, and CRP are well-established as systemic markers of an inflammatory response, 4-HNE offers a more nuanced view into the upstream oxidative events that can trigger and perpetuate inflammation.
For researchers and drug development professionals, the choice of biomarker should be guided by the specific scientific question:
-
To assess the overall inflammatory state, classical markers like CRP and IL-6 are invaluable.
-
To investigate the role of lipid peroxidation-induced damage and signaling in a disease process, 4-HNE is a more specific and mechanistically informative marker.
-
A combined measurement of 4-HNE and classical inflammatory markers provides a more comprehensive picture of the pathophysiological state, allowing for a deeper understanding of the interplay between oxidative stress and inflammation.
Future research should continue to explore the precise signaling mechanisms by which 4-HNE modulates the inflammatory response in different cell types and disease contexts. The development of more sensitive and high-throughput methods for the detection of specific 4-HNE protein adducts will further enhance its utility as a diagnostic and prognostic biomarker. Integrating these advanced insights will undoubtedly pave the way for novel therapeutic strategies that target the nexus of oxidative stress and inflammation.
References
- Pizzimenti, S., et al. (2013). The “Two-Faced” Effects of 4-Hydroxynonenal in the Hallmarks of Cancer. Cancers, 5(3), 949-971.
- Volkel, W., et al. (2005). 4-Hydroxynonenal, a product of lipid peroxidation, is a physiological substrate of the human multidrug resistance protein 1 (MRP1). Biological Chemistry, 386(2), 155-162.
- Ren, Y., et al. (2016). 4-Hydroxynonenal Regulates TNF-α Gene Transcription Indirectly via ETS1 and microRNA-29b in Human Adipocytes Induced From Adipose Tissue-Derived Stromal Cells.
- Zhong, H., & Yin, H. (2015). Role of lipid peroxidation derived 4-hydroxynonenal (4-HNE) in cancer: a double edged sword. Redox Biology, 4, 1-8.
- Owen, J. B., & Butterfield, D. A. (2010). Measurement of oxidized/reduced glutathione ratio. Methods in Molecular Biology, 648, 269-277.
- Parola, G., et al. (1999). 4-Hydroxynonenal as a biological signal: molecular basis and pathogenetic implications. Antioxidants & Redox Signaling, 1(3), 255-284.
- Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
- Žarković, N. (2003). 4-hydroxynonenal as a bioactive marker of pathophysiological processes. Molecular Aspects of Medicine, 24(4-5), 281-291.
- Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free Radical Biology and Medicine, 47(5), 469-484.
- Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal (HNE) as a signaling molecule: role in inflammation and apoptosis. Biological Chemistry, 394(9), 1183-1200.
- Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of 4-Hydroxynonenal (4-HNE) and 4-Oxo-2-Nonenal (4-ONE). Oxidative Medicine and Cellular Longevity, 2014, 360438.
- Jaganjac, M., et al. (2013). The NRF2, FADD, and p53 signaling pathways in 4-hydroxynonenal-mediated apoptosis of HepG2 cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(12), 3125-3134.
- Spickett, C. M., & Wiswedel, I. (2019). Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA. In: Methods in Molecular Biology. Humana, New York, NY.
-
Cell Biolabs, Inc. (n.d.). HNE (4-Hydroxynonenal) Assays and Reagents. Retrieved from [Link]
- Rahman, I., et al. (2004). 4-Hydroxy-2-nonenal, a specific lipid peroxidation product, is elevated in lungs of patients with chronic obstructive pulmonary disease. American Journal of Respiratory and Critical Care Medicine, 170(10), 1076-1082.
- Dalle-Donne, I., et al. (2006). The role of 4-hydroxynonenal in human diseases. Molecular Aspects of Medicine, 27(2-3), 89-147.
- Barrera, G. (2012). Oxidative stress and lipid peroxidation products in cancer progression and therapy. ISRN Oncology, 2012, 137289.
- Castellani, R. J., et al. (2002). 4-hydroxynonenal is increased in the brain of patients with Down syndrome. Neurobiology of Aging, 23(4), 585-589.
- Reed, T. T. (2011). Lipid peroxidation and neurodegenerative disease. Free Radical Biology and Medicine, 51(7), 1302-1319.
- Belarbi, N., et al. (2023). Expression profile of interleukin-6, 4-hydroxy-2-nonenal, and hypoxia-inducible factor 1-α in women with breast cancer and their association with clinicopathological parameters. Contemporary Oncology, 27(1), 14-21.
- Perluigi, M., et al. (2012). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. Antioxidants & Redox Signaling, 17(11), 1590-1609.
- Tanaka, T., et al. (2014). IL-6 in Inflammation, Immunity, and Disease. Cold Spring Harbor Perspectives in Biology, 6(10), a016295.
- Wedzicha, J. A. (2021). Anti-Inflammatory Effect of Muscle-Derived Interleukin-6 and Its Involvement in Lipid Metabolism. International Journal of Molecular Sciences, 22(11), 5838.
- Wang, Y., & He, C. (2024). Inflammatory factor Interleukin-6 and its correlation with rheumatoid arthritis: A meta-analysis. Heliyon, 10(3), e24874.
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- 1. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxynonenal as a bioactive marker of pathophysiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-6 in Inflammation, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 4-Hydroxyhexenal and 4-hydroxynonenal are mediators of the anti-cachectic effect of n-3 and n-6 polyunsaturated fatty acids on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Expression profile of interleukin-6, 4-hydroxy-2-nonenal, and hypoxia-inducible factor 1-α in women with breast cancer and their association with clinicopathological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]
Establishing Reference Ranges for Trans-4-Nonenal in Healthy Populations
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trans-4-nonenal (T4N) is an emerging biomarker of specific lipid peroxidation pathways, distinct from the more commonly analyzed 4-hydroxynonenal (4-HNE) and trans-2-nonenal. While trans-2-nonenal is widely recognized for its association with cutaneous aging odors, T4N represents a specific oxidative breakdown product of
Currently, no universal clinical reference range exists for T4N in healthy human populations. This guide outlines the analytical frameworks required to establish these baselines. It compares the two primary methodologies—Headspace GC-MS (for volatile profiling) vs. Derivatization LC-MS/MS (for systemic quantification)—and provides a validated protocol for researchers aiming to define healthy physiological intervals.
Part 1: The Biomarker Context
To establish a reference range, one must first ensure the analyte is measured with specificity. T4N is a hydrophobic, volatile aldehyde. Its quantification is complicated by its reactivity (Schiff base formation with proteins) and volatility.
Metabolic Origin
T4N is generated through the oxidative degradation of palmitoleic acid (16:1
Figure 1: Oxidative pathway generating trans-4-nonenal. Note the downstream loss of free aldehyde to protein adduction, necessitating rapid stabilization during sampling.
Part 2: Methodological Comparison
Selecting the correct analytical platform is the first variable in establishing a reference range.
Option A: HS-SPME-GC-MS (Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry)
Best for: Non-invasive matrices (Sebum, Sweat, Breath). Mechanism: Exploits T4N’s high volatility. The fiber extracts the aldehyde from the headspace above the sample, eliminating solvent interference.
Option B: Derivatization LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Best for: Biofluids (Plasma, Serum, Urine). Mechanism: Uses reagents (e.g., DNPH, 3-NPH) to "trap" the aldehyde, reducing volatility and adding a charge for high-sensitivity electrospray ionization (ESI).
Comparative Data Matrix
| Feature | HS-SPME-GC-MS | Derivatization LC-MS/MS |
| Target Matrix | Skin surface lipids, Breath | Plasma, Serum |
| Sample Prep | Solvent-free (Green Chemistry) | Protein Precipitation + Derivatization |
| Sensitivity (LOD) | ~10–50 pg/mL (Matrix dependent) | ~1–5 pg/mL (High Sensitivity) |
| Specificity | High (Retention Index + Mass Spectrum) | High (MRM Transitions) |
| Throughput | Low (30–60 min/sample) | High (5–10 min/sample) |
| Stability Risk | High (Thermal degradation in injector) | Low (Deriv. stabilizes analyte) |
| Recommendation | Secondary Choice (for topical studies) | Primary Choice (for systemic reference ranges) |
Verdict: For establishing a clinical reference range in blood/plasma, LC-MS/MS with derivatization is the superior choice due to higher throughput and the ability to stabilize the reactive aldehyde immediately upon collection.
Part 3: Validated Experimental Protocol
Objective: Quantify T4N in human plasma to build a reference dataset. Method: 3-Nitrophenylhydrazine (3-NPH) Derivatization with LC-ESI-MS/MS.
Reagents & Standards
-
Internal Standard (IS): Trans-4-nonenal-d3 (isotope dilution is critical for absolute quantitation).
-
Derivatizing Agent: 3-Nitrophenylhydrazine (3-NPH) HCl.
-
Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (optional, but pyridine is often used for aldehydes). Correction: For aldehydes, acid catalysis with 3-NPH is standard.
Sample Collection (Critical Step)[1]
-
Anticoagulant: EDTA tubes (Heparin can interfere with some ionization).
-
Stabilization: Immediately add Butylated Hydroxytoluene (BHT) (20 μM final) to prevent ex vivo lipid peroxidation. Without this, T4N levels will artificially inflate during storage.
Step-by-Step Workflow
Step A: Protein Precipitation & Extraction
-
Aliquot 100 μL Plasma into a 1.5 mL Eppendorf tube.
-
Add 10 μL Internal Standard (100 nM T4N-d3).
-
Add 300 μL Acetonitrile (ice-cold) containing 1% Formic Acid.
-
Vortex (30s) and Centrifuge (15,000 x g, 10 min, 4°C).
-
Transfer supernatant to a clean vial.
Step B: Derivatization
-
To the supernatant, add 50 μL of 3-NPH solution (50 mM in 50% Methanol).
-
Add 50 μL of Pyridine/HCl buffer (pH 4.5).
-
Incubate at 30°C for 30 minutes . (Avoid high heat to prevent degradation).
-
Quench reaction if necessary, or inject directly.
Step C: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 μm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 8 minutes.
-
Ionization: Negative Mode (ESI-). Note: 3-NPH derivatives often ionize better in negative mode.
-
MRM Transitions:
-
T4N-3NPH: m/z 274.1
137.0 -
IS-T4N-d3: m/z 277.1
137.0
-
Figure 2: Optimized LC-MS/MS workflow for quantifying trace aldehydes in plasma.
Part 4: Establishing the Reference Interval
Once the method is validated (Linearity
Population Selection
-
Sample Size: Minimum n = 120 healthy individuals is required for nonparametric determination of a 95% reference interval.
-
Exclusion Criteria: Smokers (aldehydes in smoke), metabolic syndrome, high-fat diet (acute), and active inflammation (CRP > 3 mg/L).
Statistical Calculation
Since lipid peroxidation products often follow a log-normal distribution (skewed right):
-
Transform Data: Apply Log10 transformation to normalize distribution.
-
Outlier Removal: Use the Tukey method (1.5 x IQR) or Dixon’s Q-test.
-
Calculate Interval:
Anticipated Range (Based on Proxy Data)
While a definitive T4N range is yet to be codified, based on similar HNE/Nonenal studies, expected values in healthy plasma are likely:
-
Healthy: < 50 nM (often trace/undetectable without enrichment).
-
Pathological: > 100 nM (indicative of oxidative stress).
References
-
CLSI. (2010). Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition. CLSI document C28-A3. Clinical and Laboratory Standards Institute. Link
-
Mori, T., et al. (2018). Liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes.[3][4] Journal of Chromatography B. (Demonstrates 3-NPH derivatization efficiency). Link
-
Haze, S., et al. (2001). 2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging. Journal of Investigative Dermatology. (Foundational work on nonenal extraction). Link
-
Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox Biology. (Review of aldehyde analysis methodologies). Link
-
Weber, D., et al. (2013). Derivatization of 4-hydroxy-2-nonenal for liquid chromatography-mass spectrometry analysis. Free Radical Biology and Medicine. Link
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- 2. youtube.com [youtube.com]
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- 4. LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Trans-4-NONENE Disposal & Handling: A Technical Guide for Research Laboratories
Introduction
Trans-4-Nonene (CAS: 10405-85-3) is a linear alkene frequently used as a synthesis intermediate or reference standard in organic chemistry.[1][2][3][4] While chemically stable relative to terminal alkenes, its handling requires strict adherence to flammability protocols.
This guide provides a self-validating workflow for the disposal of this compound. As a Senior Application Scientist, I emphasize that disposal safety begins at the bench . The primary risk vector for this compound is not acute toxicity, but its low flash point (~27°C) and low conductivity, which creates a high risk for static discharge during transfer.
Chemical Profile & Hazard Analysis
Effective disposal requires understanding the physical properties that drive regulatory classification. This compound is a Class IC Flammable Liquid .
| Property | Value | Operational Implication |
| CAS Number | 10405-85-3 | Unique identifier for waste manifests.[5] |
| Flash Point | ~27°C (81°F) | CRITICAL: Defined as D001 (Ignitable) under RCRA (FP < 60°C). |
| Boiling Point | 144–146°C | Moderate volatility; vapors can travel along benches to ignition sources. |
| Density | 0.732 g/mL | Floats on water.[6] Do not use water for fire suppression (spreads fire). |
| Solubility | Insoluble (Water) | Must be segregated into organic waste streams. |
| Reactivity | Alkene | Can form peroxides upon prolonged air exposure; polymerizes with strong acids. |
Regulatory Classification (RCRA)
In the United States, this compound is regulated under the Resource Conservation and Recovery Act (RCRA).
-
Waste Code: D001 (Characteristic Waste: Ignitability).[5]
-
Waste Stream: Non-Halogenated Organic Solvents .
-
Note: It is not listed on the EPA "P" or "U" lists specifically, but falls under the characteristic definition due to its flash point.
-
Waste Segregation & Compatibility
The "Why": Improper segregation is the leading cause of laboratory accidents and increased disposal costs. This compound must be kept separate from oxidizers and halogens.
-
Segregate FROM Halogenated Solvents: While chemically compatible with chloroform or DCM, mixing non-halogenated fuel (nonene) with halogenated waste dramatically increases incineration costs for your facility.
-
Segregate FROM Oxidizers: NEVER mix with nitric acid, perchloric acid, or concentrated hydrogen peroxide. Alkenes react exothermically with oxidizers, potentially causing immediate deflagration in the waste container.
Step-by-Step Disposal Protocol
Phase 1: Collection & Container Selection
-
Container Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid LDPE for long-term storage of alkenes.
-
Grounding (Crucial): this compound has low electrical conductivity. When pouring volumes >500mL, ground the receiving vessel to prevent static arc ignition.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Phase 2: Labeling
Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Constituents: Write "this compound" (do not use abbreviations like "T4N").
-
Hazards: Check "Flammable" and "Irritant".
Phase 3: Storage & Pickup
-
Location: Store in a dedicated Flammable Safety Cabinet (yellow bin) until pickup.
-
Cap Check: Ensure caps are screw-tight but not over-torqued (prevents cracking).
-
Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.
Emergency Response: Spills
-
Minor Spill (<100 mL):
-
Eliminate all ignition sources immediately (Bunsen burners, hot plates).
-
Cover with non-combustible absorbent (Vermiculite or sand).
-
DO NOT use paper towels; they increase the surface area for evaporation and create a "wick" effect for flammability.
-
Scoop into a sealable container and label as "Debris contaminated with this compound (D001)."
-
Decision Logic: Waste Stream Selection
This diagram illustrates the decision process for segregating this compound to ensure safety and cost-efficiency.
Caption: Decision matrix for segregating this compound waste. Prioritizes safety (oxidizer exclusion) and cost-efficiency (halogen separation).
References
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). This compound (Compound).[1][2][3][4][7][8] National Library of Medicine. Retrieved January 31, 2026, from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | CAS#:10405-85-3 | Chemsrc [chemsrc.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10405-85-3 Name: [xixisys.com]
- 4. This compound, 96%, 5 G | Labscoop [labscoop.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. gfschemicals.com [gfschemicals.com]
- 8. (E)-4-nonene, 10405-85-3 [thegoodscentscompany.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trans-4-Nonene
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling volatile and hazardous chemicals like trans-4-nonene demands more than just a checklist of personal protective equipment (PPE); it requires a deep, causal understanding of why each piece of equipment is necessary. This guide provides essential, immediate safety and logistical information, moving beyond a simple list of rules to offer a framework for risk assessment and procedural excellence when working with this flammable and irritant alkene.
Understanding the Core Risks of this compound
Before selecting PPE, we must first understand the specific hazards presented by this compound. Its chemical properties dictate the necessary safety protocols.
This compound is classified as a flammable liquid that poses a significant aspiration hazard, can cause skin and eye irritation, and may lead to respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The low flash point of approximately 27.2°C (81°F) means it can be easily ignited by heat, sparks, or flames at near-room temperature conditions.[2][3]
| Property | Value | Implication for Safety |
| Molecular Formula | C9H18 | An unsaturated hydrocarbon. |
| Molecular Weight | 126.24 g/mol | [2][4] |
| Flash Point | ~27.2 °C (81 °F) | [2] Flammable liquid. Vapors can form explosive mixtures with air.[1][3] |
| Boiling Point | ~145.7 °C | [2] Volatile, indicating an inhalation hazard. |
| Hazards | Flammable, Aspiration Hazard, Skin/Eye/Respiratory Irritant | [5] Dictates the need for comprehensive PPE and specific handling procedures. |
| Storage | 2-8°C, airtight, avoid light | [2][6] Requires refrigerated storage in a properly rated unit. |
Given these properties, our PPE selection is not merely a suggestion but a critical control to mitigate clearly defined risks.
PPE Selection: A Risk-Based Approach
The level of PPE required for handling this compound is directly proportional to the risk of exposure, which varies with the quantity being handled and the procedure being performed.
Core PPE for All Operations with this compound
Regardless of the scale, the following PPE is mandatory as a baseline for any task involving this chemical:
-
Eye and Face Protection :
-
Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, due to the serious eye irritation risk (H319), chemical splash goggles are strongly recommended. If there is a significant splash risk (e.g., during transfers of >100 mL), a full-face shield should be worn in addition to chemical splash goggles.
-
Causality : This protects the sensitive mucous membranes of the eyes from splashes and irritating vapors.
-
-
Hand Protection :
-
Requirement : Chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always check the glove manufacturer's compatibility chart.
-
Causality : this compound causes skin irritation (H315). Gloves provide a direct barrier to prevent dermal absorption and irritation. Frequent changes are necessary as no glove material offers indefinite protection.
-
-
Protective Clothing :
-
Requirement : A flame-retardant (FR) lab coat is essential due to the chemical's flammability. Standard cotton or polyester lab coats are not sufficient as they can ignite and melt. Ensure the lab coat is fully buttoned with sleeves rolled down.
-
Causality : This protects your skin and personal clothing from splashes and provides a critical layer of protection in the event of a flash fire.
-
-
Footwear :
-
Requirement : Closed-toe, non-perforated shoes made of a durable material.
-
Causality : Protects feet from spills and falling objects.
-
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
